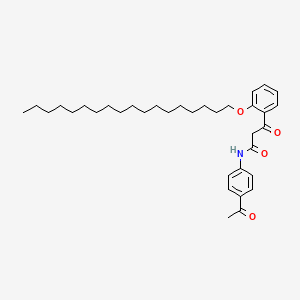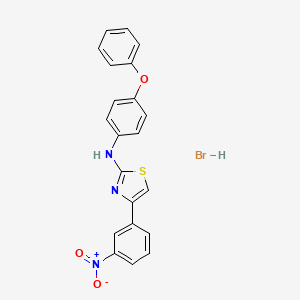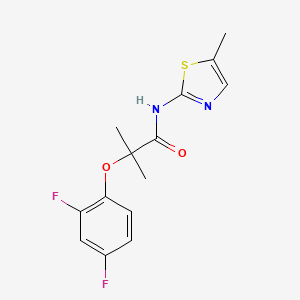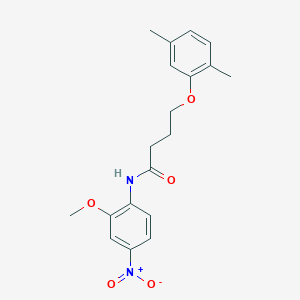![molecular formula C22H26N2O5 B5195785 (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5195785.png)
(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, substituted with methoxyphenyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl groups via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or Lewis acids as catalysts, along with controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to modify the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the core structure can lead to different tetrahydropyrrolo derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
作用机制
The mechanism of action of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- (3aS,6aR)-3-[(3,5-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Uniqueness
The uniqueness of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific substitution pattern and stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-26-17-6-4-5-15(9-17)11-23-13-18-21(14-23)29-22(25)24(18)12-16-7-8-19(27-2)20(10-16)28-3/h4-10,18,21H,11-14H2,1-3H3/t18-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHISRQNHDNFT-GHTZIAJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3CN(CC3OC2=O)CC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2[C@H]3CN(C[C@H]3OC2=O)CC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-3-methylaniline](/img/structure/B5195710.png)
![1-(4-Ethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5195715.png)
![2-[3-[2-(Diethylamino)ethyl]-2-iminobenzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B5195719.png)
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B5195720.png)
![(5E)-3-Methyl-5-[(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5195723.png)

![4-cyano-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B5195751.png)
![11-(5-ethyl-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5195755.png)
![4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzamide](/img/structure/B5195764.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5195802.png)
![5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE](/img/structure/B5195804.png)

